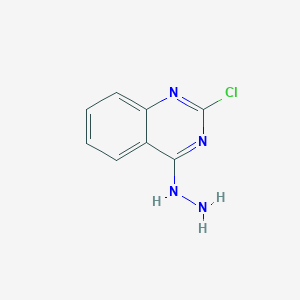

Quinazoline, 2-chloro-4-hydrazinyl-

Übersicht

Beschreibung

Synthesis Analysis

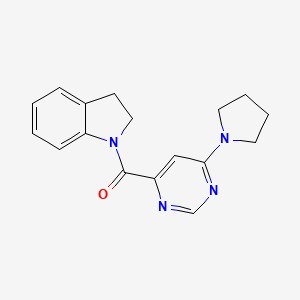

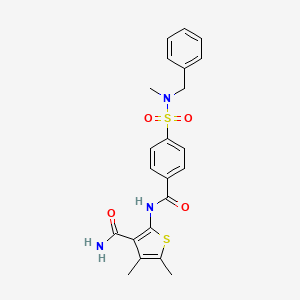

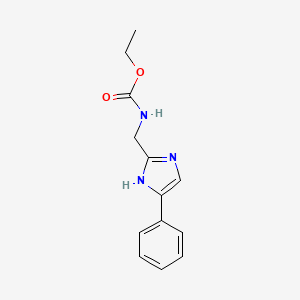

The synthesis of Quinazoline, 2-chloro-4-hydrazinyl- involves the addition of hydrazine hydrate to a suspension of 2,4-dichloroquinazoline in methylene chloride at room temperature. After 8 hours at room temperature, the precipitate is filtered off under suction, washed with water, and dried.

Molecular Structure Analysis

Quinazoline, 2-chloro-4-hydrazinyl- is a member of the quinazoline family, which is known for its unique structure and properties. The molecular weight of this compound is 194.62.

Chemical Reactions Analysis

Quinazoline derivatives have been extensively studied for their H1-antihistaminic activity, offering potential as new classes of antihistamines. Modifications to the 4-amino group significantly impacted their biological activity, highlighting the nuanced role of structural variations in the medicinal potential of quinazoline derivatives.

Physical And Chemical Properties Analysis

Quinazoline, 2-chloro-4-hydrazinyl- is a chemical compound known for its unique structure and properties. It is a member of the quinazoline family.

Wissenschaftliche Forschungsanwendungen

- H1-Antihistaminic Activity Notably, novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones synthesized from cyclization involving 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one displayed significant in vivo H1-antihistaminic activity in guinea pigs. Some of these compounds were as potent as the reference standard chlorpheniramine maleate but with minimal sedation effects.

- Anti-inflammatory Potential A study explored novel N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds significantly reduced formalin-induced paw edema in rats, indicating their therapeutic potential as anti-inflammatory agents.

- For instance, 2-amino-4-(hydrazino and hydroxyamino)-6-[(aryl)thio]quinazolines, known for their antimalarial properties, were explored for their antitumor and antimicrobial efficacy. Structural variations significantly impacted their biological activity.

- Additionally, research into triazolo[4,3-c]quinazoline derivatives as DNA intercalators revealed their anticancer activities against HepG2 and HCT-116 cells .

- Synthesis and Pharmacological Exploration For example, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were developed through cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one. These compounds demonstrated pronounced H1-antihistaminic activity in vivo.

Antimicrobial and Antitumor Effects

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Eigenschaften

IUPAC Name |

(2-chloroquinazolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-8-11-6-4-2-1-3-5(6)7(12-8)13-10/h1-4H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJYSNMBGNZDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)

![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)